

Application Notes and Protocols for ODN 2007 in Fish Vaccine Development

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Oligodeoxynucleotide (ODN) 2007 as a potent adjuvant in the development of vaccines for aquaculture. This document outlines the mechanism of action, detailed experimental protocols for both in vivo and in vitro applications, and summarizes key quantitative data from relevant studies.

Introduction to ODN 2007

ODN 2007 is a Class B CpG (cytosine-phosphate-guanine) oligodeoxynucleotide, a synthetic single-stranded DNA molecule that acts as a powerful immunostimulant.[1] Its sequence, 5'-TCGTCGTTGTCGTTTGTCGTT-3', contains unmethylated CpG motifs that mimic bacterial DNA, which are recognized by the innate immune system of vertebrates, including fish.[1][2] This recognition triggers a robust immune response, making **ODN 2007** an effective adjuvant to enhance the efficacy of fish vaccines.

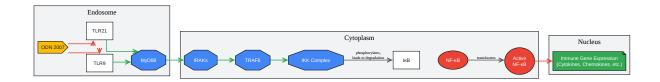
Mechanism of Action

In teleost fish, the immunostimulatory effects of **ODN 2007** are primarily mediated through the activation of Toll-like Receptor 9 (TLR9) and Toll-like Receptor 21 (TLR21).[3] These receptors are pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs), such as the CpG motifs in **ODN 2007**.



Upon binding of **ODN 2007**, TLR9 and TLR21 initiate a downstream signaling cascade, predominantly through the MyD88-dependent pathway.[4][5][6] This pathway involves the recruitment of adaptor proteins like MyD88 and subsequent activation of IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6).[4][5][7] Ultimately, this leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines, chemokines, and other immune-related genes.[1][5] This cascade enhances both the innate and adaptive immune responses to the co-administered vaccine antigen.

Signaling Pathway of ODN 2007 in Fish Immune Cells



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Caption: MyD88-dependent signaling pathway activated by **ODN 2007** in fish.

Quantitative Data Summary

The following tables summarize the efficacy of **ODN 2007** as a vaccine adjuvant in various fish species, based on survival rates, antibody titers, and immune gene expression.

Table 1: Survival Rates in Fish Challenged with Pathogens after Vaccination with **ODN 2007**-Adjuvanted Vaccines.



Fish Species	Pathogen	Vaccine Formulati on	Control Mortality (%)	Vaccinate d Mortality (%)	Relative Percent Survival (RPS) (%)	Referenc e
Zebrafish (Danio rerio)	Vibrio vulnificus	CpG-ODN 2007 (1 μg)	42.1	15.0	64.4	[2][8]
Olive Flounder (Paralichth ys olivaceus)	Edwardsiell a tarda	CpG-ODN 2007	100	40	60	[9]
Nile Tilapia (Oreochro mis niloticus)	Streptococ cus iniae	QCDCR + ODN 2007	100	37	63	[10]

RPS is calculated as: [1 - (% mortality in vaccinated group / % mortality in control group)] x <math>100.[11][12][13]

Table 2: Antibody Titers in Fish Vaccinated with **ODN 2007**-Adjuvanted Vaccines.



Fish Species	Antigen	Adjuvan t	Samplin g Time	Control Titer	Vaccina ted Titer	Fold Increas e	Referen ce
Atlantic Salmon (Salmo salar)	Inactivate d Salmonid Alphaviru s (SAV)	CpG/Poly I:C	6 weeks post- vaccinati on	Not detected	640	-	[14][15]
Atlantic Salmon (Salmo salar)	Inactivate d Salmonid Alphaviru s (SAV)	CpG/Poly I:C	6 weeks post- challenge	80	1280	16	[14][15]

Table 3: Expression of Immune-Related Genes in Fish Following **ODN 2007** Stimulation.



Fish Species	Gene	Treatment	Time Point	Fold Change vs. Control	Reference
Zebrafish (Danio rerio)	IL-1β	ODN 2007 (5 μg/mL)	18 hours	Significantly Increased	[2]
Zebrafish (Danio rerio)	TNF-α	ODN 2007 (1 μg, in vivo)	-	Significantly Decreased	[2]
Silver Catfish (Rhamdia quelen)	TNF-α	Inactivated A. hydrophila vaccine	24 hours post- vaccination	> 2.0	[16]
Silver Catfish (Rhamdia quelen)	IL-1β	Inactivated A. hydrophila vaccine	24 hours post- vaccination	> 2.5	[16]
Koi (Cyprinus carpio haematopteru s)	TNF-α	KHV DNA vaccine	1-28 days post- vaccination	Significantly Increased	[17]
Koi (Cyprinus carpio haematopteru s)	IL-1β	KHV DNA vaccine	1-28 days post- vaccination	Significantly Increased	[17]

Experimental Protocols Preparation of ODN 2007 Stock Solution

- Reconstitution: Aseptically add endotoxin-free physiological water or PBS to the lyophilized
 ODN 2007 vial to achieve a desired stock concentration (e.g., 1 mg/mL).
- Dissolution: Gently pipette the solution up and down to ensure complete dissolution. Avoid vigorous vortexing.
- Aliquoting and Storage: Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage



(up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

In Vivo Vaccination and Challenge Study Protocol

This protocol outlines a general procedure for evaluating the efficacy of an **ODN 2007**-adjuvanted vaccine in fish.

- Fish Acclimation: Acclimate healthy, disease-free fish to laboratory conditions for at least two weeks prior to the experiment. Maintain optimal water quality parameters (temperature, pH, dissolved oxygen) for the specific fish species.
- Vaccine Formulation:
 - Prepare the antigen (e.g., inactivated bacteria or virus, subunit protein) at the desired concentration in sterile PBS.
 - Mix the antigen with the ODN 2007 solution to achieve the final desired dose of both components per fish. For example, for a 100 μL injection volume, you might mix 50 μL of antigen solution with 50 μL of ODN 2007 solution. A typical in vivo dose of ODN 2007 can range from 1 to 10 μg per fish.[2]
- Experimental Groups:
 - Group 1 (Vaccine + ODN 2007): Fish injected with the antigen and ODN 2007 mixture.
 - Group 2 (Vaccine only): Fish injected with the antigen mixed with PBS instead of ODN 2007.
 - Group 3 (ODN 2007 only): Fish injected with ODN 2007 mixed with PBS instead of the antigen.
 - Group 4 (Control): Fish injected with PBS only.
- Vaccination:
 - Anesthetize the fish using an appropriate anesthetic (e.g., tricaine methanesulfonate, MS-222).



- Inject each fish intraperitoneally (IP) with 100 μL of the respective vaccine formulation.
- Post-vaccination Period:
 - Return the fish to their respective tanks and monitor for any adverse reactions.
 - Maintain the fish for a period of 2 to 4 weeks to allow for the development of an immune response.
- Sampling for Immune Parameter Analysis:
 - At selected time points post-vaccination (e.g., 1, 2, 3, and 4 weeks), sample a subset of fish from each group.
 - Collect blood for serum antibody analysis (e.g., ELISA).
 - Collect tissues (e.g., head kidney, spleen) for immune gene expression analysis (e.g., RT-qPCR).[18][19]

• Pathogen Challenge:

- After the immunization period, challenge all remaining fish in each group with a virulent strain of the target pathogen via an appropriate route (e.g., IP injection, immersion, cohabitation).
- The challenge dose should be predetermined to cause a specific level of mortality (e.g., 50-80%) in the control group.
- Post-challenge Monitoring and Data Collection:
 - Record daily mortality for a period of 14 to 21 days.
 - Calculate the cumulative mortality and the Relative Percent Survival (RPS) for each vaccinated group compared to the control group.

In Vitro Stimulation of Fish Leukocytes Protocol

Methodological & Application





This protocol describes the stimulation of fish immune cells with **ODN 2007** to assess innate immune responses.

- · Isolation of Leukocytes:
 - Euthanize fish and aseptically dissect the head kidney or spleen.
 - Gently homogenize the tissue in a suitable cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
 - Isolate leukocytes by density gradient centrifugation (e.g., using Percoll).
 - Wash the cells and resuspend them in culture medium.
- Cell Culture and Stimulation:
 - Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
 - Seed the leukocytes in a multi-well cell culture plate at a density of approximately 1 x 10⁷
 cells/mL.
 - Add **ODN 2007** to the cell cultures at various concentrations (e.g., 1, 5, 10 μg/mL).[2]
 Include a negative control (medium only) and a positive control if available (e.g., LPS).
- Incubation: Incubate the plates at a temperature suitable for the fish species for different time periods (e.g., 3, 6, 12, 24 hours).
- Analysis of Immune Responses:
 - Gene Expression: Harvest the cells at different time points, extract RNA, and perform RTqPCR to measure the expression of immune-related genes (e.g., IL-1β, TNF-α, IFN-γ, TLR9, MyD88).[2]
 - Phagocytic Activity: Assess the phagocytic activity of the leukocytes by incubating them with fluorescently labeled beads or bacteria and analyzing them by flow cytometry or fluorescence microscopy.

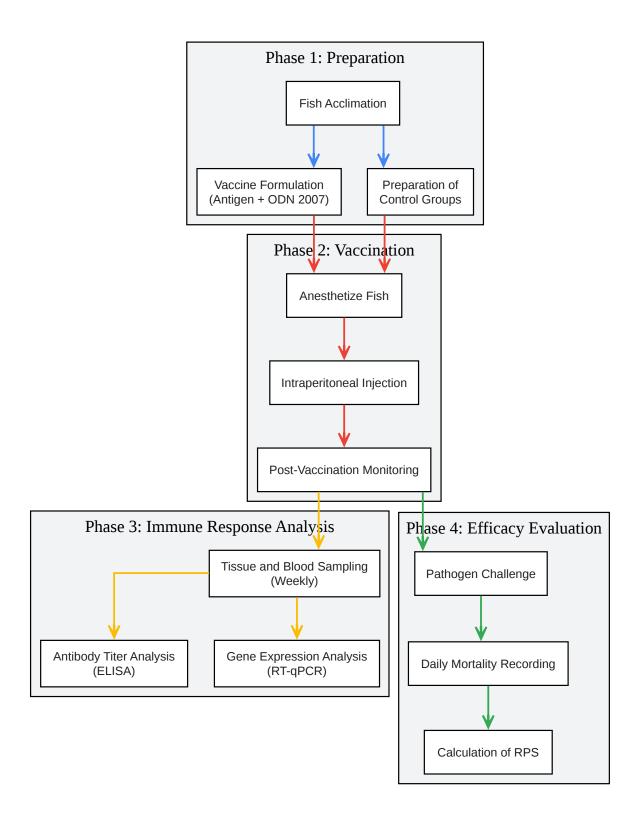


- Respiratory Burst Activity: Measure the production of reactive oxygen species (ROS) using assays such as the nitroblue tetrazolium (NBT) reduction assay.
- Cytokine Production: Collect the cell culture supernatant and measure the levels of secreted cytokines using ELISA, if specific antibodies are available.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a fish vaccine adjuvanted with **ODN 2007**.





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